N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a cyclohexane carboxamide group, and a diethylsulfamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the diethylsulfamoyl group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation reactions using diethyl sulfate and a suitable base.
Formation of Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonamide derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-quinolinecarboxamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide stands out due to its unique combination of a benzothiazole ring, a cyclohexane carboxamide group, and a diethylsulfamoyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-21(4-2)26(23,24)14-10-11-15-16(12-14)25-18(19-15)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMLMMXLXRRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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